MAO-A vs MAO-B Selectivity: 1000-Fold Difference Compared to Pargyline's 8-Fold
Clorgyline demonstrates a reversible interaction Ki for MAO-A that is approximately 1000-fold lower than for MAO-B, establishing high selectivity [1]. In contrast, the structurally related acetylenic inhibitor pargyline shows only an 8-fold lower Ki for MAO-B than for MAO-A, and l-deprenyl (selegiline) shows a 40-fold lower Ki for MAO-B than for MAO-A [1]. This difference in binding affinity selectivity is a primary determinant of the distinct pharmacologic profiles of these agents.
| Evidence Dimension | Reversible interaction Ki selectivity ratio (MAO-A vs MAO-B) |
|---|---|
| Target Compound Data | Ki for MAO-A ~1000-fold lower than Ki for MAO-B |
| Comparator Or Baseline | Pargyline: Ki for MAO-B 8-fold lower than Ki for MAO-A; l-Deprenyl: Ki for MAO-B 40-fold lower than Ki for MAO-A |
| Quantified Difference | Clorgyline is >100x more selective for MAO-A over MAO-B than pargyline is for MAO-B over MAO-A |
| Conditions | Rat liver mitochondrial MAO; kinetic analysis of reversible interaction |
Why This Matters
This high selectivity ratio ensures that at concentrations sufficient to fully inhibit MAO-A, MAO-B activity remains largely unaffected, a critical requirement for dissecting the specific roles of MAO-A in neurochemistry.
- [1] Fowler, C. J., Mantle, T. J., & Tipton, K. F. (1982). The nature of the inhibition of rat liver monoamine oxidase types A and B by the acetylenic inhibitors clorgyline, l-deprenyl and pargyline. Biochemical Pharmacology, 31(22), 3555–3561. https://doi.org/10.1016/0006-2952(82)90575-5. View Source
